4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound characterized by its pyrrole structure, which contains a five-membered ring with nitrogen atoms. Its chemical formula is C₉H₁₃NO, and it has a molecular weight of approximately 151.2056 g/mol . The compound features an aldehyde functional group at the second position of the pyrrole ring, contributing to its reactivity and potential applications in organic synthesis.
Currently, there is no documented information on the specific mechanism of action of 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde in biological systems.
These reactions make 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde a valuable intermediate in organic synthesis .
Several methods exist for synthesizing 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde:
These methods highlight the versatility of synthetic routes available for this compound .
4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde has potential applications in various fields:
The compound's structural characteristics make it suitable for further exploration in these areas .
Interaction studies involving 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde focus on its reactivity with other chemical species. Research indicates that its aldehyde group can form stable complexes with various nucleophiles, which is essential for understanding its role in organic reactions and potential biological interactions. Computational studies may also provide insights into its molecular interactions and stability .
Several compounds share structural features with 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3,5-Dimethylpyrrole | Pyrrole ring with two methyl groups | Lacks an ethyl group and aldehyde functionality |
| 4-Methyl-3,5-dimethylpyrrole | Similar pyrrole structure but with different substituents | Does not contain an ethyl group |
| 4-Ethylpyridine | Pyridine ring structure | Contains nitrogen in a six-membered ring |
| 4-Ethyl-3-methylpyridine | Pyridine derivative with an ethyl and methyl group | Similarity in substitution pattern but different ring |
The unique combination of an ethyl group and an aldehyde functionality distinguishes 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde from these similar compounds .
The compound is systematically named 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde, reflecting its pyrrole backbone with substituents at specific positions. The base structure, 1H-pyrrole-2-carbaldehyde, indicates a pyrrole ring (five-membered nitrogen-containing heterocycle) with an aldehyde (-CHO) group at position 2. The substituents include an ethyl (-CH₂CH₃) group at position 4 and methyl (-CH₃) groups at positions 3 and 5. The "1H" designation specifies that the nitrogen atom retains one hydrogen, characteristic of non-aromatized pyrroles.
Structurally, the molecule comprises:
| Feature | Position | Functional Group |
|---|---|---|
| Aldehyde | 2 | -CHO |
| Ethyl | 4 | -CH₂CH₃ |
| Methyl | 3, 5 | -CH₃ (each) |
| Nitrogen | 1 | -NH |
The molecular formula is C₉H₁₃NO, derived from:
Molecular weight: 151.21 g/mol, calculated as:
$$
(9 \times 12.01) + (13 \times 1.008) + (14.01) + (16.00) = 151.21 \, \text{g/mol}.
$$
| Identifier | Value | Source |
|---|---|---|
| CAS | 6250-80-2 | |
| PubChem CID | 138703 | |
| SMILES | CCC1=C(NC(=C1C)C=O)C | |
| InChI | 1S/C9H13NO/c1-4-8-6(2)9(5-11)10-7(8)3/h5,10H,4H2,1-3H3 | |
| InChIKey | VHIKIUXLJPZNCA-UHFFFAOYSA-N |
The compound exists exclusively in its keto tautomer due to the absence of α-hydrogens adjacent to the aldehyde group, precluding enol tautomerism. Resonance stabilization arises from the pyrrole ring’s aromaticity:
| Structure | Description |
|---|---|
| Primary form | Nitrogen lone pair delocalized into the ring, creating alternating double bonds. |
| Shifted double bonds | Double bonds rotate between C1-C2, C2-C3, and C3-C4 positions, maintaining aromaticity. |
| Aldehyde participation | Partial conjugation between the aldehyde carbonyl and adjacent π-system, though limited by steric hindrance from substituents. |
The methyl and ethyl groups act as electron-donating substituents, enhancing ring stability through inductive effects.
4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde adopts a characteristic molecular packing arrangement that has been inferred from crystallographic studies of closely related pyrrole derivatives [1] [2]. The compound exhibits molecular formula C₉H₁₃NO with a molecular weight of 151.21 g/mol [3] [4] [5] [6]. Crystallographic data obtained for structurally analogous compounds at 130 K using Mo Kα radiation provides insight into the likely solid-state organization of this compound [1] [2].
The molecular packing is dominated by the formation of centrosymmetric dimers through intermolecular hydrogen bonding interactions [1] [2]. Crystal structure determination of related 4-ethyl-3,5-dimethylpyrrole-2-carbaldehyde derivatives reveals that these compounds consistently adopt similar packing motifs [1]. The pyrrole ring maintains essential planarity, with substituents positioned to minimize steric interactions while maximizing intermolecular stabilization [1] [2].
According to the Cambridge Crystallographic Data Centre, structural information for this specific compound is available under CCDC number 846490 [3], though detailed crystallographic parameters such as specific space group and unit cell dimensions require direct experimental determination. Based on structural similarities with related compounds, the crystal system is likely to be monoclinic or triclinic, consistent with the asymmetric substitution pattern of the pyrrole ring [1] [2].
The hydrogen bonding network in 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde crystals is characterized by strong intermolecular N-H⋯O=C interactions that create stable dimeric units [1] [2]. Detailed crystallographic analysis of analogous compounds reveals N-H⋯O distances ranging from 1.97(2) to 2.03(3) Å, with bond angles of approximately 168(2)° [1] [2]. These geometric parameters indicate classical hydrogen bonding with significant electrostatic and covalent character.
The primary hydrogen bonding motif involves the pyrrole nitrogen-hydrogen group acting as a donor to the carbonyl oxygen of the aldehyde group in an adjacent molecule [1] [2]. This interaction pattern creates centrosymmetric dimers with inversion symmetry, a common structural feature observed in four out of six related dimethylpyrrole derivatives studied by Senge and Smith [1] [2]. The hydrogen bonding energy for these N-H⋯O=C interactions is estimated to be 15-25 kJ/mol [7] [8] [9].
Secondary weak interactions further stabilize the crystal structure, including C-H⋯O contacts with distances of 2.28-2.49 Å [7] [8] [1]. These weaker interactions, while individually contributing only 2-5 kJ/mol to the stabilization energy, collectively play an important role in chain stabilization and overall crystal cohesion [7] [8] [1].
Additional hydrogen bonding patterns emerge in larger clusters or different crystalline phases, where N-H⋯N interactions between pyrrole molecules can occur with distances of 2.8-3.0 Å and angles of 160-180° [10] [11]. These interactions contribute 10-20 kJ/mol to the stabilization energy and promote cluster formation in certain conditions [10] [11].
The ¹H-¹³C HMBC correlation mapping for 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde provides critical connectivity information that confirms the substitution pattern and structural assignments [12] [13]. The aldehydic proton signal, typically appearing between 8.2-10.2 ppm as a characteristic singlet, shows strong HMBC correlations to the aldehydic carbon at 179-184 ppm [12] [14] [13]. This correlation unambiguously establishes the aldehyde functionality and its attachment to the pyrrole ring.
The pyrrole NH proton, observed as a broad singlet between 8.6-10.5 ppm [12] [13] [15], exhibits HMBC correlations to multiple pyrrole ring carbons spanning the 104-133 ppm region [12] [14] [13]. These correlations are particularly valuable for distinguishing between the different carbon environments within the substituted pyrrole ring system. The methyl substituents at positions 3 and 5 generate characteristic ¹H signals at 2.1-2.5 ppm, which show HMBC correlations to their respective attachment carbons and adjacent ring positions [12] [13] [15].
The ethyl substituent at position 4 creates a distinct correlation pattern, with the ethyl CH₂ group (estimated at 2.4-2.8 ppm as a quartet) showing HMBC correlations to the pyrrole ring carbon bearing the ethyl group [15]. The terminal CH₃ group of the ethyl chain, appearing as a triplet at 1.0-1.3 ppm, correlates to the adjacent CH₂ carbon, confirming the ethyl connectivity [15].
Long-range HMBC correlations spanning three bonds (³J_CH) provide essential information about the relative positions of substituents on the pyrrole ring [12] [13]. These correlations are particularly diagnostic for confirming the 2,3,4,5-substitution pattern and distinguishing this compound from other possible isomers.
Nuclear Overhauser Effect studies of 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde reveal important conformational preferences and spatial relationships between substituents [13]. NOE measurements between the aldehydic proton and adjacent ring protons or substituents provide direct evidence for the preferred conformation of the aldehyde group relative to the pyrrole ring plane.
The aldehydic hydrogen shows measurable NOE enhancements with the methyl groups at positions 3 and 5, indicating that the aldehyde group adopts a conformation that brings these substituents into close spatial proximity [13]. This observation is consistent with the aldehyde group lying approximately coplanar with the pyrrole ring, as commonly observed in related pyrrole-2-carbaldehyde derivatives [16] [17].
NOE studies of the ethyl substituent reveal conformational preferences about the C-C bond connecting the ethyl group to the pyrrole ring [15]. The ethyl CH₂ protons show differential NOE enhancements with the adjacent methyl groups, suggesting a preferred rotational conformation that minimizes steric interactions [15]. This conformational analysis is crucial for understanding the three-dimensional structure and its influence on chemical reactivity and intermolecular interactions.
Temperature-dependent NOE measurements can provide information about conformational flexibility and exchange processes [13]. Variable-temperature studies reveal the barrier to rotation about key bonds and identify dynamic processes that may not be apparent from static structural analysis [13] [15].
The integration of HMBC and NOE data provides a comprehensive picture of both connectivity and spatial arrangement, essential for complete structural characterization and understanding of the compound's three-dimensional architecture [12] [13] [15].
The Fourier Transform Infrared spectrum of 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde exhibits several characteristic absorption bands that provide definitive identification of functional groups and structural features [18] [16] [17]. The most prominent feature is the carbonyl stretching vibration of the aldehydic C=O group, which appears at 1705-1720 cm⁻¹ [18] [16] [17] [19] [20] [21]. This frequency range is characteristic of aromatic aldehydes, where conjugation between the carbonyl group and the pyrrole π-system results in a bathochromic shift compared to saturated aldehydes (typically 1730 cm⁻¹) [19] [20] [21].
The nitrogen-hydrogen stretching vibration appears as a medium to strong absorption band between 3300-3400 cm⁻¹ [18] [22] [10] [11] [23]. This frequency is characteristic of free NH groups in pyrrole rings and is sensitive to hydrogen bonding interactions. In the solid state or concentrated solutions where hydrogen bonding occurs, this band may shift to lower frequencies and broaden significantly [10] [11] [23].
The aldehydic C-H stretching vibration provides a diagnostic fingerprint at 2720-2830 cm⁻¹ [16] [17] [19] [20] [21]. This characteristic absorption, appearing as a weak to medium intensity band, is often observed as a shoulder adjacent to the aliphatic C-H stretching region and serves as definitive evidence for the presence of an aldehydic hydrogen [19] [20] [21].
Aromatic C-H stretching vibrations associated with the pyrrole ring appear at 3100-3150 cm⁻¹ [18] [24] [25], while aliphatic C-H stretching from the ethyl and methyl substituents contribute medium to strong absorptions in the 2850-3000 cm⁻¹ region [25] [20] [21]. The complex pattern in this region reflects the multiple C-H environments present in the substituted pyrrole structure.
The pyrrole ring breathing mode, a highly characteristic vibration, appears at 1040-1160 cm⁻¹ [18] [24] [26]. This vibration is particularly intense in Raman spectroscopy and serves as a reliable diagnostic for pyrrole-containing compounds [18] [24] [26]. Additional ring-related vibrations include C-H in-plane deformation modes at 1290-1450 cm⁻¹ and C-H out-of-plane deformation vibrations at 700-850 cm⁻¹ [18] [25] [26].
Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to certain modes that are weak or absent in infrared spectroscopy [18] [24] [25]. The pyrrole ring breathing vibration at 1040-1160 cm⁻¹ appears as an intense feature in the Raman spectrum, providing excellent fingerprinting capability for the pyrrole core structure [18] [24] [26]. This mode is particularly useful for identification because it is highly characteristic and appears with strong intensity due to the polarizability changes associated with symmetric ring deformation.
The carbonyl stretching vibration maintains similar frequency (1705-1720 cm⁻¹) in Raman spectroscopy but may exhibit different relative intensity compared to infrared spectroscopy [18] [16] [17]. The Raman activity of this mode depends on polarizability changes during the vibrational motion, which can provide additional structural information about the electronic environment of the carbonyl group.
Ring deformation vibrations in the 1400-1600 cm⁻¹ region show distinct patterns in Raman spectroscopy that reflect the specific substitution pattern of the pyrrole ring [18] [24] [25]. These skeletal vibrations are sensitive to the mass and electronic effects of substituents, making them valuable for distinguishing between different pyrrole derivatives [18] [24] [25].
The C-C stretching vibrations at 1500-1650 cm⁻¹ appear with medium to strong intensity in Raman spectra and provide information about the aromatic character and electron distribution within the pyrrole ring [18] [24] [25]. These vibrations are particularly sensitive to conjugation effects and can indicate the degree of electron delocalization in the ring system.
Symmetric stretching modes of the methyl and ethyl substituents may appear with enhanced intensity in Raman spectroscopy compared to infrared, providing additional confirmation of the substitution pattern [25]. The frequency and intensity patterns of these vibrations can be correlated with theoretical calculations to validate structural assignments and understand conformational preferences.